molecular formula C14H9FN4O2 B11807487 5-(3-Fluorophenyl)-3-(3-nitrophenyl)-1H-1,2,4-triazole

5-(3-Fluorophenyl)-3-(3-nitrophenyl)-1H-1,2,4-triazole

Cat. No.: B11807487
M. Wt: 284.24 g/mol
InChI Key: SEUHSTKVRGVUQW-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)-3-(3-nitrophenyl)-1H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with electron-withdrawing groups (EWGs) at the 3- and 5-positions. This structural configuration enhances the compound’s stability and reactivity, making it a candidate for applications in medicinal chemistry, particularly as a scaffold for enzyme inhibitors or antimicrobial agents .

Properties

Molecular Formula

C14H9FN4O2

Molecular Weight

284.24 g/mol

IUPAC Name

5-(3-fluorophenyl)-3-(3-nitrophenyl)-1H-1,2,4-triazole

InChI

InChI=1S/C14H9FN4O2/c15-11-5-1-3-9(7-11)13-16-14(18-17-13)10-4-2-6-12(8-10)19(20)21/h1-8H,(H,16,17,18)

InChI Key

SEUHSTKVRGVUQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=N2)C3=CC(=CC=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorophenyl)-3-(3-nitrophenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-fluorobenzonitrile with 3-nitrobenzohydrazide in the presence of a base such as sodium ethoxide. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorophenyl)-3-(3-nitrophenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Conversion of the nitrophenyl group to a nitroso or nitro group.

    Reduction: Formation of 5-(3-Fluorophenyl)-3-(3-aminophenyl)-1H-1,2,4-triazole.

    Substitution: Formation of various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

5-(3-Fluorophenyl)-3-(3-nitrophenyl)-1H-1,2,4-triazole has been studied for its potential therapeutic applications:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit significant growth inhibition against various cancer cell lines. The incorporation of halogen substituents like fluorine may enhance cytotoxicity and selectivity against tumor cells .
  • Anti-inflammatory Effects : The compound's interaction with specific receptors involved in inflammatory pathways suggests potential applications in treating autoimmune diseases. For example, studies have shown that it can inhibit the production of interleukin-17 (IL-17), a cytokine implicated in conditions such as psoriasis and rheumatoid arthritis.

Case Studies

Several case studies highlight the compound's effectiveness:

  • RORc Inhibition Study : A preclinical study demonstrated that this compound acts as an inverse agonist for retinoic acid receptor-related orphan receptor C (RORc), significantly inhibiting IL-17 production in vitro and in vivo models.
  • Cancer Cell Line Testing : Comparative studies showed that this compound exhibited lower IC50 values against various cancer cell lines compared to standard chemotherapeutic agents, indicating its potential as a novel anticancer agent.

Interaction Studies

Understanding the interactions of this compound with biological targets is crucial for elucidating its mechanism of action. These studies often focus on:

  • Binding affinities to specific receptors.
  • Structural modifications that enhance biological activity.

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)-3-(3-nitrophenyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl and nitrophenyl groups can enhance binding affinity and specificity through various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs are 1,2,4-triazole derivatives with substituted aromatic or aliphatic groups. Key comparisons include:

Compound Substituents Molecular Formula Melting Point (°C) Yield (%) Key Spectral Data
5-(3-Fluorophenyl)-3-(3-nitrophenyl)-1H-1,2,4-triazole 3-Fluorophenyl, 3-nitrophenyl C₁₄H₁₀FN₄O₂ Not reported Not reported Not available in provided sources
5-(Adamantan-1-yl)-3-(((E)-3,7-dimethylocta-2,6-dien-1-yl)thio)-1H-1,2,4-triazole Adamantane, monoterpene thioether C₂₂H₃₅N₃S 106.6–109.8 67 1H-NMR (δ 1.65–2.15 for adamantane protons), HR MS: [M+H]⁺ 398.2145
5-(Adamantan-1-yl)-3-(((Z)-3,7-dimethylocta-2,6-dien-1-yl)thio)-1H-1,2,4-triazole Adamantane, monoterpene thioether (Z-isomer) C₂₂H₃₃N₃S 110.9–113.5 60 13C-NMR (δ 128.5 for alkene carbons), HR MS: [M+H]⁺ 398.2145
5-(Adamantan-1-yl)-3-((3,7-dimethyloctyl)thio)-1H-1,2,4-triazole Adamantane, aliphatic thioether C₂₂H₃₅N₃S Oil (liquid at RT) 75 1H-NMR (δ 2.50–2.70 for thioether protons)

Key Findings

Electronic Effects: The fluorophenyl and nitrophenyl groups in the target compound create a highly polarized triazole ring, favoring interactions with biological targets (e.g., enzymes or receptors) through hydrogen bonding and π-π stacking. In contrast, adamantane-based derivatives rely on hydrophobic interactions due to their bulky, nonpolar substituents .

Physical Properties :

  • Adamantane derivatives exhibit higher melting points (106–113°C) due to rigid, crystalline structures, whereas aliphatic thioether analogs remain oils at room temperature. The target compound’s melting point is unreported but is expected to fall between these ranges due to aromatic substituent rigidity .
  • The adamantane-thioether derivatives show moderate yields (60–77%), suggesting efficient synthetic routes. The absence of yield data for the target compound limits direct comparison, though nitrophenyl groups often complicate synthesis due to steric and electronic challenges .

Biological Relevance :

  • Adamantane-triazole derivatives are validated Tdp1 inhibitors (IC₅₀ ~1–5 μM), leveraging hydrophobic interactions with enzyme active sites. The target compound’s nitro and fluoro groups may instead target nitroreductases or fluorophilicity-dependent pathways, though specific activity data are unavailable .

Biological Activity

5-(3-Fluorophenyl)-3-(3-nitrophenyl)-1H-1,2,4-triazole is a heterocyclic compound belonging to the triazole family. Its structure features a five-membered ring with three nitrogen atoms and substituents that significantly influence its biological activity. The presence of both a fluorophenyl and a nitrophenyl group endows this compound with unique chemical properties, making it a subject of interest in medicinal chemistry for potential therapeutic applications.

The molecular formula of this compound is C14H9FN4O2C_{14}H_9FN_4O_2 with a molecular weight of approximately 284.24 g/mol. The compound's structure allows for various chemical reactions typical of triazoles, including functionalization that can enhance its biological activities.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : The compound has shown promising results against various microbial strains due to the electron-withdrawing nature of the nitro group, which enhances its interaction with microbial targets.
  • Anticancer Potential : Triazole derivatives have been extensively studied for their anticancer properties. This compound may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
  • Enzyme Inhibition : It has been noted for its potential to inhibit enzymes such as cholinesterases (ChE), which are crucial in neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The unique combination of substituents in this compound plays a critical role in its biological activity. Modifications in the triazole structure can significantly enhance these activities. For instance, studies on related compounds have shown that:

Compound NameStructural FeaturesBiological Activity
5-(4-Fluorophenyl)-1H-1,2,4-triazoleFluorophenyl substituentAntifungal and anticancer
5-(2-Nitrophenyl)-1H-1,2,4-triazoleNitrophenyl substituentAntimicrobial
5-(Phenyl)-1H-1,2,4-triazoleUnsubstituted phenyl groupAntiviral
5-(3-Chlorophenyl)-1H-1,2,4-triazoleChlorine atom instead of fluorineAnticancer

This table illustrates how variations in substituents can lead to different biological activities.

Case Studies and Research Findings

Several studies have investigated the biological activity of triazole derivatives similar to this compound:

  • Anticholinesterase Activity : A study reported that triazole derivatives exhibited significant inhibition against butyrylcholinesterase (BuChE), with some compounds showing IC50 values lower than established drugs like galantamine . This suggests that the incorporation of the triazole ring enhances anti-ChE activity.
  • Anticancer Studies : Research on various triazole hybrids indicated that modifications could lead to selective growth inhibition against Bcl-2-expressing cancer cell lines . The presence of nitrophenyl groups was found to enhance the anticancer activity compared to other substitutions.
  • Enzyme Interaction Studies : Interaction studies have highlighted how structural features influence the binding affinity and inhibitory potential against target enzymes . The presence of electron-withdrawing groups like nitro and fluorine significantly affects the mechanism of action.

Q & A

Q. What are the established synthetic routes for 5-(3-fluorophenyl)-3-(3-nitrophenyl)-1H-1,2,4-triazole, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of precursors such as hydrazine derivatives with nitrophenyl and fluorophenyl substituents. Key steps include introducing methoxy or nitro groups via nucleophilic substitution under acidic or basic conditions. For example, nitric acid is often used as an oxidizing agent to introduce the nitro group, while methoxy groups may be added via alkylation . Optimization focuses on temperature control (e.g., 60–80°C for nitro group introduction) and stoichiometric ratios to minimize byproducts.

Q. How are the physical properties (e.g., density, solubility) of this compound experimentally determined?

Density is measured using pycnometry or computational methods like DFT (e.g., B3LYP functional with gradient corrections), yielding values such as 1.417±0.06 g/cm³ . Solubility is assessed via HPLC or UV-Vis spectroscopy in polar solvents (e.g., DMSO or methanol). Thermal stability is evaluated using differential scanning calorimetry (DSC) to identify decomposition points .

Q. What spectroscopic methods are critical for characterizing this triazole derivative?

  • 1H/13C NMR : Assigns aromatic protons (δ 7.2–8.5 ppm for fluorophenyl/nitrophenyl groups) and confirms triazole ring formation.
  • FT-IR : Identifies N-H stretches (~3100 cm⁻¹) and C=N/C-N vibrations (1500–1600 cm⁻¹) .
  • Elemental analysis : Validates molecular formula (e.g., C14H9FN4O2) with <0.3% deviation .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict electronic properties and reactivity?

Hybrid functionals like B3LYP with exact exchange terms (e.g., 20% Hartree-Fock exchange) are used to calculate HOMO-LUMO gaps (~4.2 eV), dipole moments (~5.1 D), and Fukui indices to identify nucleophilic/electrophilic sites. These models align with experimental redox potentials and guide derivatization strategies .

Q. What structural features drive biological activity, and how can SAR studies be designed?

The 3-nitrophenyl group enhances electron-withdrawing effects, increasing binding affinity to enzymes like CYP450. Comparative SAR studies involve synthesizing analogs with substituent variations (e.g., replacing fluorine with chlorine or methoxy) and testing against fungal/bacterial strains. Bioactivity is quantified via MIC assays, with data analyzed using multivariate regression .

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies in IC50 values (e.g., antifungal activity ranging from 2–50 µM) may arise from assay conditions (e.g., pH, solvent). Resolution involves:

  • Standardizing protocols (e.g., CLSI guidelines for MIC).
  • Using isogenic pathogen strains to control genetic variability.
  • Cross-validating with computational docking (e.g., AutoDock Vina) to correlate binding energies with experimental results .

Q. What strategies are effective for synthesizing sulfur-containing derivatives (e.g., thiol or sulfonamide analogs)?

  • Thiol derivatives : React 5-(3-fluorophenyl)-triazole with Lawesson’s reagent or thiourea under inert atmosphere to introduce -SH groups .
  • Sulfonamides : Use chlorosulfonic acid to sulfonate the triazole ring, followed by amine coupling. Purity is enhanced via column chromatography (silica gel, hexane/EtOAc) .

Q. What mechanistic insights explain its redox behavior in electrochemical studies?

Cyclic voltammetry in acetonitrile reveals two irreversible oxidation peaks at +1.2 V and +1.5 V (vs. Ag/AgCl), attributed to nitro group reduction and triazole ring oxidation. Controlled-potential electrolysis confirms formation of hydroxylamine and amine intermediates, critical for prodrug activation .

Q. How can toxicity and safety profiles be assessed for lab handling?

  • In vitro toxicity : MTT assays on HepG2 cells (IC50 ~ 200 µM).
  • Safety protocols : Use PPE (nitrile gloves, goggles), fume hoods for powder handling, and avoid oxidizers during storage .
  • Spill management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Q. What are unresolved challenges in scaling up synthesis while maintaining purity?

Key issues include:

  • Byproduct formation : Optimize reflux time (e.g., 12–16 hrs) and use scavengers (e.g., molecular sieves) for water-sensitive steps.
  • Crystallization : Employ solvent mixtures (e.g., ethanol/water) for higher yield (85–90%) and polymorph control .

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